L-Proline benzyl ester hydrochloride
Overview
Description
L-Proline Benzyl Ester Hydrochloride is a reagent used in the synthesis and bioactivity of a goralatide analog with anti-leukemic activity . It is also used as a building block in peptide synthesis .
Synthesis Analysis
The synthesis of L-Proline Benzyl Ester Hydrochloride involves the reaction of mesylates or tosylates of delta-hydroxy-L-norvaline esters. These spontaneously afford L-proline esters upon exposure to aqueous buffer in near quantitative yield . This novel reaction has led to the development of a simple route to optically active proline esters .
Molecular Structure Analysis
The molecular formula of L-Proline Benzyl Ester Hydrochloride is C12H16ClNO2 . The molecular weight is 241.72 . The structure includes a proline core with a benzyl ester group .
Chemical Reactions Analysis
L-Proline Benzyl Ester Hydrochloride is used as a reagent in the synthesis of a goralatide analog with anti-leukemic activity . It is also used in the synthesis of optically active proline esters .
Physical And Chemical Properties Analysis
L-Proline Benzyl Ester Hydrochloride is a white to almost white powder . The specific rotation is -41.0 to -45.0 degrees (C=1, MeOH) . It is soluble in methanol .
Scientific Research Applications
L-Proline benzyl ester has been used to study the effects on the equilibrium shift in the racemic Pr(ODA)3− complex, showing that it led to the appearance of the Pfeiffer effect in a lanthanide complex (Parac‐Vogt, Binnemans, & Görller-Walrand, 2002).
It has been involved in the preparation and characterization of polymers derived from hydroxyproline, specifically in the formation of pseudopoly(trans-4-hydroxy-L-proline ester) (Lee, Yang, & Huang, 1999).
In pharmacology, it has been used as a novel skin permeation enhancer, especially in the design of ionic liquids based on amino acids for improving drug permeation (Zheng et al., 2020).
Benzylpyrrolidine amides, prepared from N-benzyl-L-proline methyl ester, have been explored as potential antagonists of excitatory amino acids and anticonvulsants (Valenta, Dobrovský, Krejci, & Polívka, 1996).
Its application in peptide research was shown in the crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester, contributing to understanding peptide conformations (Marsh, Narasimha Murthy, & Venkatesan, 1977).
L-Proline benzyl ester has been utilized in the synthesis of N-protected L-proline oligomers, aiding in understanding the relationship between conformation and polymerization of polyprolines (Miyoshi, Kimura, & Sakakibara, 1970).
The compound has also been used in the chiral separation of proline derivatives in pharmaceutical research (Zhao & Pritts, 2007).
Its use in asymmetric 1,3-dipolar cycloadditions with nitriloxides highlights its role as a chiral auxiliary in organic synthesis (Waldmann, 1990).
Safety And Hazards
L-Proline Benzyl Ester Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
benzyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMOHHWRPHBAL-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347023 | |
Record name | Benzyl L-prolinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline benzyl ester hydrochloride | |
CAS RN |
16652-71-4 | |
Record name | L-Proline, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16652-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl L-prolinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl L-prolinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl prolinate hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK3TE62WVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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